Antibacterial agent 201

antibacterial resistance MRSA structure-activity relationship

Antibacterial agent 201 (synonyms: CAY10711, Compound 3; CAS 1666171‑29‑4) is a synthetic substituted diamine that exerts rapid, broad‑spectrum bactericidal activity by depolarizing the cytoplasmic membrane and permeabilizing the bacterial outer membrane. It belongs to a novel class of membrane‑targeting small molecules that mimic the mechanism of cationic antimicrobial peptides while avoiding their proteolytic instability and high manufacturing cost.

Molecular Formula C41H54N6S2
Molecular Weight 695.0 g/mol
Cat. No. B593657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 201
SynonymsN1,N17-bis(2,2-diphenylethyl)-2,6,12,16-tetraazaheptadecanedithioamide
Molecular FormulaC41H54N6S2
Molecular Weight695.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNC(=S)NCCCNCCCCCNCCCNC(=S)NCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C41H54N6S2/c48-40(46-32-38(34-18-6-1-7-19-34)35-20-8-2-9-21-35)44-30-16-28-42-26-14-5-15-27-43-29-17-31-45-41(49)47-33-39(36-22-10-3-11-23-36)37-24-12-4-13-25-37/h1-4,6-13,18-25,38-39,42-43H,5,14-17,26-33H2,(H2,44,46,48)(H2,45,47,49)
InChIKeyGVBYQYRUQTVCSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antibacterial Agent 201 (CAY10711) – Baseline Profile for a Membrane-Targeting Substituted Diamine


Antibacterial agent 201 (synonyms: CAY10711, Compound 3; CAS 1666171‑29‑4) is a synthetic substituted diamine that exerts rapid, broad‑spectrum bactericidal activity by depolarizing the cytoplasmic membrane and permeabilizing the bacterial outer membrane [1]. It belongs to a novel class of membrane‑targeting small molecules that mimic the mechanism of cationic antimicrobial peptides while avoiding their proteolytic instability and high manufacturing cost [1]. The compound is active against both Gram‑positive and Gram‑negative drug‑resistant pathogens, including methicillin‑resistant Staphylococcus aureus (MRSA), and reduces biofilm formation while promoting biofilm dispersal in Pseudomonas aeruginosa [1].

Why Antibacterial Agent 201 Cannot Be Replaced by a Generic Diamine Analog


Within the substituted diamine series, antibacterial activity is exquisitely dependent on the presence of two central charged nitrogens and terminal bis‑aryl thioureido groups; replacement of the internal nitrogens with carbon (compounds 14‑16) completely abolishes activity, and mono‑aryl analogs are significantly less potent [1]. Even among active diamines, MIC99 values vary over 100‑fold (e.g., Compound 1 vs. Compound 3), meaning that procurement of an unspecified ‘diamine antibacterial’ carries a high risk of obtaining a weakly active or inactive molecule [1]. Only the specific molecular architecture present in Antibacterial agent 201 delivers the broad‑spectrum potency, biofilm activity, and synergy profile documented below.

Antibacterial Agent 201 – Quantitative Differentiation Evidence vs. Closest Comparators


16‑ to 32‑Fold Potency Gain Over First‑Generation Diamine Compound 1 Across Three Bacterial Species

Antibacterial agent 201 (Compound 3) exhibited a 16‑fold lower MIC99 against S. aureus RN4220 (2.0 ± 0.8 μg/mL) compared to the first‑generation diamine Compound 1 (32 ± 2.4 μg/mL) in the same microbroth dilution assay [1]. Against P. aeruginosa PAO1, the improvement was 32‑fold (8.1 ± 1.6 vs. 256 ± 6.3 μg/mL), and against E. coli ANS1, 16‑fold (2.2 ± 1.1 vs. 32 ± 3.3 μg/mL) [1]. Against five MRSA clinical isolates representing SPA types 1, 2, 7, 15, and 59, MIC99 values were uniformly 1–2 μg/mL [1].

antibacterial resistance MRSA structure-activity relationship minimum inhibitory concentration

Superior Biofilm Dispersal Activity in P. aeruginosa vs. Tetracycline, Norfloxacin, and Kanamycin

Antibacterial agent 201 inhibited P. aeruginosa biofilm formation at 64 μg/mL, an effect comparable to tetracycline and norfloxacin, whereas kanamycin showed no inhibitory effect even at 1024 μg/mL [1]. Critically, in pre‑formed biofilm dispersal assays, Compound 3 produced a significantly stronger dispersal effect than tetracycline, norfloxacin, and kanamycin [1].

biofilm Pseudomonas aeruginosa antibiofilm chronic infection

Eradication of Drug‑Tolerant Stationary‑Phase Bacteria – A Property Absent in Ampicillin, Kanamycin, and Norfloxacin

At 4× MIC99, Antibacterial agent 201 eliminated all viable stationary‑phase S. aureus cells within 4 h, whereas norfloxacin reduced viability by only 2 logs, and ampicillin and kanamycin were completely ineffective [1]. Against stationary‑phase P. aeruginosa, Compound 3 again achieved complete eradication, while ampicillin and kanamycin showed no activity and norfloxacin displayed markedly reduced potency compared to log‑phase conditions [1].

drug tolerance persister cells stationary-phase bactericidal

Synergy with Kanamycin – 8‑Fold MIC Reduction Validated by Checkerboard and Time‑Kill Assays

Checkerboard assays demonstrated that 0.5× MIC99 of Antibacterial agent 201 reduced the MIC99 of kanamycin by 8‑fold against S. aureus (from 16 to 2 μg/mL) and P. aeruginosa (from 64 to 8 μg/mL) [1]. Time‑kill kinetic experiments confirmed the synergistic interaction, with the combination achieving >2 log10 decrease in CFU/mL compared to the most active single agent [1]. No synergy was observed with ampicillin or norfloxacin [1].

antibiotic synergy kanamycin combination therapy checkerboard assay

Selectivity Index of 16–64 Against S. aureus and MRSA – Quantified Mammalian Safety Margin

In human cell toxicity assays, Antibacterial agent 201 exhibited a selectivity index (SI = CC50/MIC99) of 16–32 against S. aureus RN4220 and 32–64 against MRSA clinical isolates across HEK293T (human kidney embryonic) and A549 (human alveolar adenocarcinoma) cell lines [1]. The hemolytic HC50 was 64 μg/mL, and the compound produced no adverse effects on Caenorhabditis elegans development, survival, or reproduction [1]. All SI values exceeded the predefined favorable threshold of ≥10 [1].

selectivity index cytotoxicity mammalian cell toxicity therapeutic window

Antibacterial Agent 201 – Evidence‑Backed Application Scenarios for Research and Procurement


MRSA and Drug‑Resistant Gram‑Positive Infection Drug Discovery

With MIC99 values of 1–2 μg/mL against five genetically diverse MRSA clinical isolates [1], Antibacterial agent 201 serves as a validated lead compound for medicinal chemistry programs targeting drug‑resistant staphylococcal infections. Its consistent potency across SPA types supports use as a reference standard in MIC‑based screening cascades.

Pseudomonas aeruginosa Biofilm Dispersal Chemical Biology

The ability of Antibacterial agent 201 to both inhibit biofilm formation at 64 μg/mL and disperse pre‑formed biofilms more effectively than tetracycline, norfloxacin, and kanamycin [1] positions it as a high‑value chemical probe for mechanistic studies of biofilm dispersal and for phenotypic screening of anti‑biofilm agents.

Aminoglycoside‑Sparing Combination Therapy Research

The 8‑fold kanamycin MIC reduction demonstrated in checkerboard and time‑kill assays [1] supports the use of Antibacterial agent 201 as an aminoglycoside‑potentiating adjuvant. This application is directly relevant to programs seeking to lower aminoglycoside dosing to reduce nephrotoxicity while maintaining Gram‑negative coverage.

Anti‑Persister and Stationary‑Phase Antibacterial Screening

Because Antibacterial agent 201 eradicates stationary‑phase, drug‑tolerant S. aureus and P. aeruginosa that survive ampicillin, kanamycin, and norfloxacin [1], it is a critical reference compound for high‑throughput screening campaigns seeking agents that target bacterial persister cells implicated in chronic and recurrent infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 201

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.